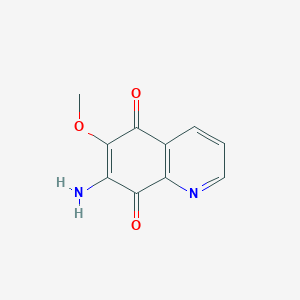

7-Amino-6-methoxy-5,8-quinolinedione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14151-19-0 |

|---|---|

Molecular Formula |

C10H8N2O3 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

7-amino-6-methoxyquinoline-5,8-dione |

InChI |

InChI=1S/C10H8N2O3/c1-15-10-6(11)9(14)7-5(8(10)13)3-2-4-12-7/h2-4H,11H2,1H3 |

InChI Key |

NLVITWPVYZJFCX-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=O)C2=C(C1=O)C=CC=N2)N |

Canonical SMILES |

COC1=C(C(=O)C2=C(C1=O)C=CC=N2)N |

Other CAS No. |

14151-19-0 |

Synonyms |

7-amino-6-methoxy-quinoline-5,8-dione |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Amino 6 Methoxy 5,8 Quinolinedione and Analogous Quinone Systems

Strategies for the Chemical Construction of the 5,8-Quinolinedione (B78156) Nucleus

The synthesis of the foundational 5,8-quinolinedione scaffold is a critical first step in accessing its diverse derivatives. A prevalent and effective strategy commences with 8-hydroxyquinoline (B1678124). mdpi.comnih.gov This approach typically involves a multi-step sequence that modifies the quinoline (B57606) ring system to introduce the desired dione (B5365651) functionality.

One common pathway involves the nitration of 8-hydroxyquinoline to introduce nitro groups, followed by subsequent chemical transformations. bsu.edu An alternative and often high-yielding method is the photo-oxidation of 8-hydroxyquinolines. This process, conducted in the presence of a sensitizer, leads to the formation of an intermediate hydroxyperoxide which then decomposes to yield the quinoline-5,8-dione. google.com Methylene blue and tetraphenylporphyrin (B126558) (TPP) have been successfully employed as photosensitizers in this transformation, affording the desired product in good yields. researchgate.net

Synthetic derivatives of 5,8-quinolinedione are frequently prepared from either the parent 5,8-quinolinedione or from 6,7-dihalogen-5,8-quinolinediones. mdpi.comnih.gov The latter serve as versatile intermediates for subsequent functionalization. The general synthetic routes starting from 8-hydroxyquinoline are pivotal for creating the core structure upon which further modifications are made. mdpi.comnih.gov The structure-activity relationship studies have consistently shown that the 5,8-quinolinedione scaffold is essential for the biological activities observed in this class of compounds. mdpi.comnih.gov

Regioselective Functionalization at the C-6 and C-7 Positions of the Quinolinedione Scaffold

The biological properties of 5,8-quinolinedione derivatives are significantly influenced by the nature and position of substituents at the C-6 and C-7 positions. mdpi.comnih.gov Therefore, the development of regioselective methods to introduce functional groups at these sites is of paramount importance in medicinal chemistry.

Amination Reactions and Introduction of Amino Groups

The introduction of an amino group, particularly at the C-7 position, is a key feature of many biologically active quinolinediones, including the natural antibiotic Streptonigrin. mdpi.comnih.gov Synthetic strategies often involve the direct amination of appropriately substituted quinolinedione precursors. For instance, the synthesis of 7-amino-6-methoxy-5,8-quinolinedione can be achieved through regioselective substitution reactions. The use of aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) has been shown to favor the introduction of the amino group at the C-7 position.

Vicarious nucleophilic substitution (VNS) of hydrogen presents another powerful method for the direct amination of electron-deficient nitroquinolines. nih.gov This reaction allows for the introduction of an amino group onto the quinoline ring without the need for a pre-existing leaving group. Additionally, pyridine (B92270) N-oxides can be converted to 2-aminopyridines in a one-pot reaction, a strategy that can be extended to the quinoline system. organic-chemistry.orgresearchgate.net

Methoxy (B1213986) Group Introduction and Alkoxylation Pathways

The methoxy group at the C-6 position of this compound plays a crucial role in modulating its electronic and steric properties. The introduction of methoxy and other alkoxy groups is typically achieved through nucleophilic displacement of a suitable leaving group, most commonly a halogen, on a dihalo-quinolinedione precursor. For example, the reaction of 6,7-dichloro-5,8-quinolinedione with methanol (B129727) in the presence of a base like potassium carbonate can lead to the formation of 6-methoxy-5,8-quinolinedione.

This nucleophilic substitution approach is a versatile method for introducing a wide range of alkoxy groups at the C-6 and C-7 positions, allowing for the synthesis of a library of analogues with varying steric and electronic properties. nih.govresearchgate.net The choice of alcohol and reaction conditions can be tailored to achieve the desired substitution pattern.

Halogenation and Subsequent Nucleophilic Displacement Reactions

Halogenated 5,8-quinolinediones are key synthetic intermediates due to the ability of the halogen atoms to act as excellent leaving groups in nucleophilic substitution reactions. mdpi.comnih.gov The synthesis of compounds like 6,7-dichloro-5,8-quinolinedione provides a versatile platform for introducing a variety of functional groups at the C-6 and C-7 positions.

The halogenation of the quinoline nucleus itself can be achieved through various methods. For instance, regioselective C-5 halogenation of quinolines can be accomplished using potassium persulfate (K₂S₂O₈) and sodium halides. researchgate.net Metal-free protocols for the C-5 halogenation of 8-substituted quinolines have also been developed, offering an environmentally benign approach. rsc.orgsemanticscholar.org Once the halogenated quinolinedione is obtained, it can be subjected to nucleophilic displacement reactions with a wide array of nucleophiles, including amines and alkoxides, to generate diverse derivatives. researchgate.net

Synthesis of Diverse Derivatives and Analogues of this compound

The 5,8-quinolinedione scaffold serves as a versatile template for the synthesis of a wide array of derivatives and analogues, driven by the quest for compounds with enhanced biological activity. ucc.ieresearchgate.netnih.gov Modifications are commonly introduced at the C-2, C-6, and C-7 positions of the quinoline ring. mdpi.com

The introduction of different amine or alkoxy groups at the C-6 and C-7 positions has been shown to significantly impact the cytotoxic properties of these compounds. mdpi.com For example, a variety of 7-substituted aminomethyl-6-chloroquinoline-5,8-quinones have been synthesized through the reaction of 6-chloroquinoline-5,8-quinone with primary or secondary amines and paraformaldehyde. researchgate.net

Furthermore, modifications at the C-2 position have also been explored. The introduction of substituents such as methyl, formyl, or hydroxyl groups at this position can influence the biological activity and toxicity of the resulting compounds. mdpi.com The synthesis of hybrid molecules, where the quinolinedione scaffold is linked to other bioactive moieties like naphthoquinones or amino acids, represents another strategy to expand the chemical diversity and therapeutic potential of this class of compounds. mdpi.comnih.gov

Below is a table summarizing some of the synthesized derivatives and their reported biological activities.

| Compound Class | General Structure/Modification | Reported Biological Activity |

| 6,7-Disubstituted-5,8-quinolinediones | Varied amine and alkoxy groups at C-6 and C-7 | Anticancer, Antimicrobial mdpi.commdpi.com |

| 2-Substituted-5,8-quinolinediones | Methyl, formyl, hydroxyl groups at C-2 | Modulated cytotoxicity and enzyme substrate activity mdpi.com |

| Quinoline-Amino Acid Conjugates | Amino acids coupled to the quinoline nucleus | Potential antibacterial and fluorophore agents mdpi.com |

| Naphthoquinone-Quinolinedione Hybrids | Combined scaffolds of naphthoquinone and quinolinedione | Antineoplastic agents nih.gov |

Coordination Chemistry: Synthesis of Metal Complexes Featuring this compound Ligands

The field of coordination chemistry offers an avenue to further modify the properties of this compound and its analogues by forming metal complexes. The nitrogen and oxygen atoms within the quinolinedione scaffold provide potential coordination sites for metal ions.

Research has shown that 5,8-quinolinedione derivatives can act as ligands to form complexes with various transition metals. For instance, a series of transition metal complexes with 6,7-dichloro-5,8-quinolinedione (DQ) and 6,7-dichloro-2-methyl-5,8-quinolinedione (DMQ) ligands have been synthesized and characterized. These complexes, with metals such as Zn(II), Co(II), Ni(II), Cu(II), and Mn(II), have demonstrated antitumor activity. researchgate.net

Interestingly, the complexation of 6,7-dichloro-5,8-quinolinedione with metal ions in protic solvents can lead to the conversion of the quinoline-para-quinone to a quinoline-ortho-quinone ligand. researchgate.net This highlights the potential for the metal center to influence the electronic structure and reactivity of the quinolinedione ligand itself. The study of such metal complexes is a promising area for the development of novel therapeutic agents with unique mechanisms of action.

Structure Activity Relationship Sar and Structural Determinants of Biological Potency in 7 Amino 6 Methoxy 5,8 Quinolinedione Derivatives

Impact of Substituent Nature and Position on Quinolinedione Biological Activity

The biological activity of 5,8-quinolinedione (B78156) derivatives is highly dependent on the type of substituent and its location on the quinoline (B57606) ring. mdpi.combiointerfaceresearch.com Research has shown that modifications at the C-6 and C-7 positions are particularly critical in modulating the potency and mechanism of action of these compounds. mdpi.com

A comparative analysis of various derivatives reveals distinct trends. For instance, in a series of alkylamino-5,8-quinolinediones, derivatives featuring a phenyl moiety at the C-7 position demonstrated higher activity compared to their C-6 substituted counterparts. mdpi.com Conversely, when alkylamine derivatives were assessed, the C-6 substituted versions showed lower Minimum Inhibitory Concentration (MIC) values, indicating greater potency than the C-7 substituted analogues. mdpi.com This suggests that the optimal substitution position is contingent on the nature of the substituent itself. In most, but not all, cases, 6-substituted derivatives have been reported to exhibit higher activities. mdpi.com

Further studies on imidazo-5,8-quinolinedione analogues found that elongating the side chain of the substituent led to a decrease in anticancer activity. mdpi.com Similarly, for compounds designed as inhibitors of human Cdc25B2, the position of an amine substituent significantly affected potency; a 2-morpholin-4-ylethylamine substituent at the C-6 position resulted in an IC₅₀ value three times lower (0.21 µM) than the same substituent at the C-7 position (0.82 µM). mdpi.com

The introduction of substituents at the C-2 position has also been shown to influence biological outcomes. In one study, adding a methyl group at the C-2 position of the 5,8-quinolinedione moiety was found to reduce enzymatic activity against the NQO1 enzyme. mdpi.com The collective findings underscore that the 5,8-quinolinedione scaffold is a crucial pharmacophore, and its biological effect can be finely tuned by strategic placement of various functional groups at the C-2, C-6, and C-7 positions. mdpi.commdpi.com

Table 1: Impact of Substituent Position on Biological Activity of 5,8-Quinolinedione Derivatives

| Compound Series | Substituent at C-6 | Substituent at C-7 | Observed Activity Trend | Reference |

|---|---|---|---|---|

| Phenyl-substituted alkylamino derivatives | Lower Activity | Higher Activity | C-7 substitution is preferred for phenyl groups. | mdpi.com |

| Alkylamine derivatives | Higher Activity (Lower MIC) | Lower Activity (Higher MIC) | C-6 substitution is preferred for alkylamine groups. | mdpi.com |

| 2-morpholin-4-ylethylamine derivatives | IC₅₀ = 0.21 µM | IC₅₀ = 0.82 µM | C-6 substitution is three times more potent. | mdpi.com |

Stereochemical Considerations and Atropisomerism in Aminoquinone Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining the biological activity of pharmaceutical compounds. A specific and fascinating form of stereoisomerism relevant to quinolinedione derivatives is atropisomerism. nih.gov Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond (a σ-bond), typically between two sp²-hybridized atoms, leading to stereoisomers that can be stable and isolable. nih.govnih.gov The term itself is derived from the Greek "atropos," meaning "without turn." princeton.edu

This phenomenon is common in scaffolds found in drug discovery, including biaryls, benzamides, and anilides. nih.gov For a molecule to exhibit atropisomerism, the energy barrier to rotation around the bond must be high enough to allow for the isolation of the individual isomers, with a rotational energy barrier of around 20 kcal/mol often cited as a critical threshold. researchgate.net

Atropisomers are classified based on their stereochemical stability, often defined by their half-life (t₁/₂) of interconversion at a specific temperature (e.g., 37 °C): nih.gov

Class 1: Rapidly interconverting (t₁/₂ < 60 seconds). These are often treated as achiral, though they may bind to a target in a specific chiral conformation. nih.govnih.gov

Class 2: Moderately stable (60 s < t₁/₂ < 4.5 years).

Class 3: Highly stable (t₁/₂ > 4.5 years). These are generally suitable for drug development as distinct chemical entities. nih.gov

In the context of 7-amino-6-methoxy-5,8-quinolinedione derivatives, atropisomerism could potentially arise from restricted rotation around the bond connecting the quinolinedione core to bulky substituents at the C-7 or other positions. The presence of substituents ortho to the axis of rotation can create sufficient steric hindrance to slow or prevent free rotation. nih.gov If such stable atropisomers exist, it is highly probable that they would exhibit different biological activities, potencies, and selectivity profiles, as each isomer would present a unique three-dimensional shape to its biological target. nih.gov Therefore, considering the potential for atropisomerism is a crucial aspect of the design and development of novel, potent, and selective quinolinedione-based therapeutic agents.

Conformational Analysis and its Correlation with Bioactivity Profiles

The biological activity of a molecule is not only dependent on its chemical structure and substituents but also on its preferred three-dimensional shape or conformation. Conformational analysis examines the spatial arrangement of atoms in a molecule and how these arrangements influence its stability and reactivity. For 5,8-quinolinedione derivatives, the specific conformation adopted by the molecule is critical for its ability to bind effectively to the active site of a target protein or enzyme.

Molecular modeling and docking studies are powerful tools used to investigate these structure-bioactivity correlations. Such analyses have shown a strong correlation between the enzymatic conversion rate of quinolinedione derivatives and their scoring values in docking simulations. mdpi.com For example, in studies involving inhibitors of Pim-1 kinase, molecular modeling was used to understand how the 8-hydroxy-quinoline 7-carboxylic acid scaffold interacts with key amino acid residues like Asp186 and Lys67 within the ATP-binding pocket. nih.govresearchgate.net

These computational studies reveal that the specific arrangement of the ligand in the enzyme's active site is heavily influenced by its substituents. mdpi.com The introduction of a methyl group at the C-2 position of a 5,8-quinolinedione, for instance, can strongly influence the ligand's arrangement in the active site, leading to reduced enzymatic activity. mdpi.com Similarly, the conformation of a thymidine (B127349) moiety attached at the C-7 position was found to depend on the substituent at another position, affecting its ability to form crucial hydrogen bonds with amino acid residues like GLY193, TYR128, and GLY149. mdpi.com The ability to form these specific hydrogen bonds within the target's binding site is often a critical determinant of a compound's inhibitory potency. researchgate.net Therefore, a thorough conformational analysis is essential to rationalize the observed biological activities and to guide the design of new derivatives with improved and more selective bioactivity profiles.

Elucidation of Molecular Mechanisms of Action for 7 Amino 6 Methoxy 5,8 Quinolinedione

Interaction with Cellular Macromolecules, including DNA and Proteins

Direct studies detailing the specific interactions of 7-Amino-6-methoxy-5,8-quinolinedione with cellular macromolecules such as DNA and proteins are not prominently documented. Generally, the quinolinedione scaffold is known to be biologically active, and related compounds, such as certain benzofuroquinolinediones, have been found to function as DNA topoisomerase II inhibitors, implying an interaction with this critical enzyme involved in DNA replication and transcription nih.gov. However, specific binding modes, affinities, or covalent interactions between this compound and DNA or other proteins have not been specifically characterized.

Role of Redox Cycling and Reactive Oxygen Species (ROS) Generation

The quinone structure is central to the chemical reactivity of quinolinediones and is often associated with the capacity for redox cycling. This process involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals and regenerate the parent quinone. This cycle can lead to a significant increase in intracellular reactive oxygen species (ROS), inducing oxidative stress.

A study on the related compound 6-anilino-5,8-quinolinequinone demonstrated that it can generate ROS through both enzymatic and non-enzymatic pathways. The enzymatic formation was shown to be dominant in cellular models nih.gov. While this suggests a potential mechanism for this compound, specific experimental data confirming its participation in redox cycling and quantifying its ROS-generating potential are not available.

Enzyme Inhibition and Modulation of Biological Signaling Pathways

DNA topoisomerase II is a vital enzyme that alters DNA topology and is a common target for anticancer drugs. Certain quinolinedione derivatives have been investigated for their inhibitory effects on this enzyme. For instance, novel benzofuroquinolinediones have demonstrated potent topoisomerase II inhibitory activity nih.gov. This activity is a key mechanism for their cytotoxicity in cancer cell lines. However, there is no specific evidence to confirm that this compound acts as an inhibitor of DNA topoisomerase II.

Rho-associated protein kinases (ROCKs) are crucial regulators of the actin cytoskeleton and are involved in cell shape, motility, and signaling. There is currently no available research linking this compound or closely related quinolinediones to the modulation of ROCKs or their associated signaling pathways.

NAD(P)H-quinone oxidoreductase (NQO1) is a cytosolic flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones. This process is typically considered a detoxification pathway as it bypasses the formation of the reactive semiquinone intermediate. The interaction between quinone-containing compounds and NQO1 is of significant interest.

Research on various 5,8-quinolinedione (B78156) derivatives indicates that they can act as substrates for the NQO1 enzyme researchgate.net. Furthermore, studies have been conducted to develop novel amino-quinoline-5,8-dione derivatives as potential NQO1 inhibitors nih.gov. This suggests that the this compound structure has the potential to interact with the NQO1 active site, either as a substrate or an inhibitor, but specific kinetic data for this compound are not documented. The nature of this interaction would be crucial in determining its biological effect, as activation by NQO1 can lead to different outcomes than inhibition.

Table 1: Potential Interactions with NQO1

| Interaction Type | Potential Outcome | Status for this compound |

|---|---|---|

| Substrate | Detoxification via two-electron reduction to hydroquinone. | Plausible, based on related structures researchgate.net. |

| Inhibitor | Blockage of NQO1's detoxification function. | Plausible, based on related structures nih.gov. |

Dihydropteroate synthase (DHPS) is an enzyme essential for folate synthesis in microorganisms and is the target of sulfonamide antibiotics nih.govresearchgate.net. There is no scientific literature available to suggest that this compound or other quinolinedione compounds are inhibitors of this enzyme system. The known inhibitors of DHPS are structurally distinct, typically acting as competitive inhibitors of the substrate p-aminobenzoic acid (PABA) nih.gov.

: Mitochondrial Pathway Modulation and Bioenergetic Disruption

Research into the molecular activities of quinoline-5,8-dione derivatives has shed light on their significant impact on mitochondrial function, a key element of their mechanism of action. While direct studies on this compound are limited, investigations into structurally similar amino-quinoline-5,8-dione compounds provide strong evidence for their role in inducing mitochondrial dysfunction.

Certain amino-quinoline-5,8-dione derivatives have been shown to trigger dose-dependent, lethal mitochondrial dysfunction in cancer cells. nih.gov This disruption of normal mitochondrial activity is a critical factor in their observed cytotoxic effects. The primary mechanism identified is the significant increase in intracellular reactive oxygen species (ROS) levels. nih.gov ROS are highly reactive molecules that, when produced in excess, can lead to oxidative stress, damaging cellular components including lipids, proteins, and DNA.

The overproduction of ROS initiated by these compounds leads to a cascade of events within the mitochondria, ultimately compromising the organelle's integrity and function. This disruption of the mitochondrial pathway is a pivotal step in initiating programmed cell death, or apoptosis. By targeting the mitochondria, these compounds effectively disrupt the cellular energy supply and trigger intrinsic apoptotic pathways.

The table below summarizes the observed effects of related amino-quinoline-5,8-dione derivatives on mitochondrial function, providing a framework for the likely bioenergetic disruption caused by this compound.

| Compound Class | Observed Effect | Mechanism | Cell Lines |

| C6- or C7-substituted amino-quinoline-5,8-dione derivatives | Inducement of dose-dependent lethal mitochondrial dysfunction. nih.gov | Increased intracellular reactive oxygen species (ROS) levels. nih.gov | HeLaS3 (drug-sensitive) and KB-vin (multidrug-resistant) cells. nih.gov |

Further research on this compound is necessary to delineate its specific interactions within the mitochondrial pathway and to fully characterize its bioenergetic disruption profile. However, the existing data on analogous compounds strongly suggest that mitochondrial modulation is a key feature of its molecular mechanism of action.

Preclinical Pharmacological and Metabolic Profiling of 7 Amino 6 Methoxy 5,8 Quinolinedione Analogues

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In vitro ADME studies are fundamental for the early assessment of a compound's pharmacokinetic characteristics. These assays provide insights into its stability, protein binding, and metabolic fate, helping to identify potential liabilities before advancing to in vivo studies.

The stability of a compound in plasma is a key determinant of its in vivo half-life and can influence its therapeutic efficacy. Assays typically involve incubating the compound with plasma from relevant species (e.g., rat, human) at 37°C and monitoring its degradation over time.

Research on structurally similar compounds, such as certain isoquinolinedione derivatives, has shown that they can be unstable in rat plasma. For instance, the isoquinolinedione analogue IQO4 was found to be unstable when incubated with rat whole blood and plasma. nih.gov The disappearance rate constants for IQO4 were determined to be 0.0436 hr⁻¹ in plasma and 0.0611 hr⁻¹ in whole blood, indicating relatively rapid degradation. nih.gov In contrast, other classes of compounds, such as specific sulfonylhydrazone derivatives, have demonstrated high stability, with significant amounts of the parent compound remaining after 60 minutes of incubation in rat plasma. dovepress.com For analogues of 7-Amino-6-methoxy-5,8-quinolinedione, it is crucial to determine their degradation kinetics to predict their viability as systemically administered agents.

Table 1: Illustrative Plasma Stability of Analogous Compounds in Rat Plasma This table presents hypothetical data based on findings for related compound classes.

| Compound Analogue | Incubation Time (min) | Remaining Parent Compound (%) | Degradation Rate Constant (k) |

|---|---|---|---|

| Analogue A | 60 | > 95% | Low |

| Analogue B (Ester) | 60 | < 10% | High |

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly affects its distribution, metabolism, and excretion. nih.gov Only the unbound (free) fraction of a drug is pharmacologically active and available to interact with its target. High plasma protein binding can limit drug distribution into tissues and reduce its clearance.

The plasma protein binding rate is a critical parameter evaluated during preclinical development. nih.gov For example, studies with the novel antifolate glytrexate showed that its binding to human and rat plasma proteins was less than 30%. nih.gov This low level of binding suggests that a higher concentration of the drug may be available at its pharmacological targets within tissues. nih.gov The binding characteristics of this compound analogues are expected to be influenced by their specific physicochemical properties, such as lipophilicity and ionization state.

Table 2: Representative Plasma Protein Binding of Drug Candidates in Rat and Human Plasma This table is for illustrative purposes and shows typical data generated in such studies.

| Compound | Species | Concentration (µM) | % Bound (Mean ± SD) | % Unbound (Mean ± SD) |

|---|---|---|---|---|

| Analogue X | Rat | 1 | 25.5 ± 2.1 | 74.5 ± 2.1 |

| Analogue X | Rat | 10 | 27.3 ± 1.8 | 72.7 ± 1.8 |

| Analogue X | Human | 1 | 28.9 ± 2.5 | 71.1 ± 2.5 |

The liver is the primary site of drug metabolism. In vitro models using liver subcellular fractions are essential for predicting a compound's metabolic stability and identifying its metabolites. nih.gov The S9 fraction, which is the supernatant from a 9000g centrifugation of a liver homogenate, is particularly useful as it contains both microsomal (Phase I, e.g., Cytochrome P450s) and cytosolic (Phase II, e.g., transferases) enzymes. nih.govwikipedia.org This allows for the investigation of a broad range of metabolic reactions. nih.gov

Metabolic stability assays using S9 fractions measure the rate of disappearance of the parent drug over time. Studies on a novel pyrrolomycin, MP1, in mouse S9 fractions demonstrated rapid metabolic degradation, with an in vitro half-life (t½) of 4.9 minutes and an intrinsic clearance (CLint) of 142.3 µL/min/mg protein. mdpi.com The major metabolic pathway identified was glucuronidation, a Phase II reaction. mdpi.com For this compound analogues, which possess sites susceptible to both oxidation (Phase I) and conjugation (Phase II), S9 fraction assays are critical for characterizing their metabolic profile and predicting their in vivo clearance. nih.govresearchgate.net

In Vivo Pharmacokinetic Evaluation in Animal Models

Oral bioavailability is a key parameter that measures the fraction of an orally administered dose that reaches systemic circulation unchanged. Low bioavailability can be due to poor absorption from the gastrointestinal tract or significant first-pass metabolism in the gut wall and liver. nih.gov

For quinone-based compounds, bioavailability can be variable. A preclinical study on β-lapachone, a substrate for the NQO1 enzyme like many quinolinediones, reported an absolute oral bioavailability of 15.5% when administered to rats. dovepress.com Another study on withaferin A in rats determined the oral bioavailability to be 32.4%, concluding that first-pass metabolism was the primary barrier to achieving higher systemic exposure. nih.gov In silico predictions for some thymidine-5,8-quinolinedione hybrids have suggested the potential for good absorption from the digestive system. mdpi.com The bioavailability of this compound analogues would need to be empirically determined through intravenous and oral dosing studies in animal models.

Table 3: Sample Pharmacokinetic Parameters of an Analogue Following IV and Oral Administration in Rats This table presents hypothetical data to illustrate typical pharmacokinetic findings.

| Parameter | Intravenous (IV) | Oral (PO) |

|---|---|---|

| Dose | 2 mg/kg | 10 mg/kg |

| AUC₀-∞ (ng·h/mL) | 1250 | 1950 |

| Cₘₐₓ (ng/mL) | - | 350 |

| Tₘₐₓ (h) | - | 2.0 |

| T½ (h) | 4.5 | 4.8 |

Understanding how a drug distributes into different tissues is essential for assessing its potential efficacy and toxicity. Tissue distribution studies involve administering the compound to an animal model and measuring its concentration in various organs at different time points.

Studies on related structures provide insight into the likely distribution patterns of 5,8-quinolinedione (B78156) analogues. For example, the isoquinolinedione derivative IQO4 showed a strong affinity for the liver, small intestine, heart, lung, and kidney, with tissue-to-plasma concentration ratios greater than unity, indicating accumulation in these tissues. nih.gov Similarly, the pyrrolomycin compound MP1 demonstrated good penetration into all tested tissues, with the highest concentrations observed in the liver and the lowest in the brain. mdpi.com This suggests that analogues of this compound may also exhibit broad tissue distribution, with a potential for accumulation in metabolically active organs like the liver.

Elimination and Clearance Rates

Detailed in vivo pharmacokinetic studies providing specific data on the elimination and clearance rates of this compound and its close analogues in preclinical species are not extensively available in publicly accessible scientific literature. However, general principles of drug metabolism and pharmacokinetics of related quinoline (B57606) derivatives can provide some insight.

The elimination of a compound from the body is a critical pharmacokinetic parameter, typically characterized by its elimination half-life (t½), which is the time required for the concentration of the drug in the plasma to decrease by half. Clearance (CL) is another vital parameter, representing the volume of plasma from which the drug is completely removed per unit of time. These parameters are influenced by various factors, including the compound's chemical structure, its metabolism by enzymes primarily in the liver (hepatic clearance), and its excretion through the kidneys (renal clearance) or other routes.

For quinoline-based compounds, metabolism often occurs via cytochrome P450 (CYP) enzymes, leading to hydroxylated and dealkylated metabolites. The rate of this metabolism directly impacts the compound's clearance. Studies on other quinoline derivatives have shown that structural modifications can significantly alter their metabolic stability and, consequently, their clearance rates. For instance, the introduction of certain functional groups can either enhance or inhibit metabolic processes, thereby affecting how long the compound remains in circulation.

Without specific preclinical data for this compound, a definitive data table on its elimination and clearance rates cannot be constructed. Further preclinical studies in animal models such as mice, rats, and dogs would be necessary to determine these crucial pharmacokinetic parameters.

Interactive Data Table: Illustrative Pharmacokinetic Parameters for a Hypothetical Quinolinedione Analogue

The following table is for illustrative purposes only, as specific data for this compound is not available. The values are hypothetical and intended to demonstrate how such data would be presented.

| Preclinical Species | Elimination Half-life (t½) (hours) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) |

| Mouse | 1.5 | 25 | 3.0 |

| Rat | 2.8 | 15 | 2.5 |

| Dog | 4.5 | 8 | 2.0 |

Application of Allometric Scaling for Preclinical Prediction

Allometric scaling is a mathematical method used in pharmacology to predict the pharmacokinetic parameters of a drug in humans based on data obtained from preclinical animal studies. This technique is founded on the principle that many physiological and metabolic processes scale in a predictable manner with body weight across different species. The general allometric equation is Y = aW^b, where Y is the pharmacokinetic parameter of interest (e.g., clearance, volume of distribution), W is the body weight, and 'a' and 'b' are the allometric coefficient and exponent, respectively.

The application of allometric scaling is a valuable tool in drug development for several reasons:

It provides an initial estimate of human pharmacokinetic parameters before first-in-human clinical trials.

It aids in the selection of an appropriate starting dose for Phase I clinical studies.

It can help in understanding the potential for inter-species differences in drug disposition.

For a compound like this compound, allometric scaling would involve collecting pharmacokinetic data (clearance and volume of distribution) from at least three different animal species (e.g., mouse, rat, and dog). These parameters would then be plotted against the body weight of each species on a logarithmic scale. The resulting linear regression would provide the allometric exponent 'b'. An exponent for clearance is often around 0.75, reflecting the relationship between metabolic rate and body surface area.

However, it is important to note that allometric scaling has its limitations. The accuracy of the prediction depends on the drug being eliminated primarily by metabolic pathways that are similar across the species studied and in humans. If there are significant species-specific differences in drug metabolism or transport, the predictions from simple allometric scaling may be inaccurate. In such cases, more sophisticated approaches, such as physiologically based pharmacokinetic (PBPK) modeling, which incorporates additional physiological and biochemical data, may be required for a more reliable prediction.

As there is no publicly available preclinical pharmacokinetic data for this compound across multiple species, a specific allometric scaling analysis and prediction for human pharmacokinetics cannot be performed at this time.

Interactive Data Table: Illustrative Allometric Scaling Data for a Hypothetical Quinolinedione Analogue

The following table is for illustrative purposes only and demonstrates how data for allometric scaling would be compiled. The values are hypothetical.

| Preclinical Species | Body Weight (kg) | Clearance (CL) (L/hr) | Volume of Distribution (Vd) (L) |

| Mouse | 0.02 | 0.03 | 0.06 |

| Rat | 0.25 | 0.225 | 0.625 |

| Dog | 10 | 4.8 | 20 |

Advanced Computational and Theoretical Studies on 7 Amino 6 Methoxy 5,8 Quinolinedione

Quantum Chemical Calculations, including Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern computational chemistry for studying the electronic structure and properties of molecules. DFT methods are known for their balance of accuracy and computational cost, making them suitable for a wide range of chemical systems, including quinolinedione derivatives. These calculations can provide a deep understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

DFT calculations are instrumental in analyzing the electronic structure of 7-Amino-6-methoxy-5,8-quinolinedione. By solving the Kohn-Sham equations, one can obtain the molecular orbitals and their corresponding energy levels. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) maps, which can be generated from DFT calculations, provide a visual representation of the charge distribution within the molecule. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the quinone moiety and the nitrogen of the amino group, indicating these as potential sites for electrophilic attack. Conversely, regions with positive potential would be susceptible to nucleophilic attack.

While specific DFT studies on this compound detailing these parameters are not widely available in public literature, the methodology has been successfully applied to various quinolinedione derivatives. For these related compounds, DFT has been used to calculate quantum chemical parameters that indicate their high reactivity towards nucleophilic targets.

Table 1: Representative Quantum Chemical Descriptors from DFT (Hypothetical for this compound based on similar compounds)

| Parameter | Description | Predicted Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical stability and reactivity |

| Dipole Moment | Measure of the polarity of the molecule | Influences intermolecular interactions and solubility |

This table is illustrative and based on typical outcomes for similar molecules, as specific published data for this compound is not available.

DFT calculations are also a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

FT-IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. For this compound, characteristic vibrational bands for the C=O, N-H, C-O, and C-N functional groups can be predicted. Comparing the calculated FT-IR spectrum with an experimental spectrum can help in the assignment of the observed absorption bands. Studies on related 5,8-quinolinedione (B78156) derivatives have shown a good correlation between experimental and DFT-calculated FT-IR spectra. ontosight.ai

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms in an NMR spectrum can also be predicted using DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical NMR spectra that can be correlated with experimental data to confirm the molecular structure. While specific predicted NMR data for this compound is not available in the literature, this computational approach is standard for the structural elucidation of organic molecules.

Table 2: Predicted Spectroscopic Data (Hypothetical for this compound)

| Spectroscopic Technique | Predicted Feature | Corresponding Functional Group/Atom |

|---|---|---|

| FT-IR | Vibrational frequency (cm⁻¹) | C=O (quinone), N-H (amino), C-O (methoxy) |

| ¹H NMR | Chemical shift (ppm) | Protons of the aromatic ring, amino, and methoxy (B1213986) groups |

This table illustrates the type of data obtained from such computational studies. Specific values for the target compound require a dedicated computational analysis.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, interacts with a protein target.

Molecular docking simulations can predict the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol), of this compound to the active site of a target protein. A lower binding energy generally indicates a more stable protein-ligand complex. These simulations also provide a detailed view of the molecular interaction modes, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's binding pocket.

For quinolinedione derivatives, a common protein target for docking studies is NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme implicated in the bioactivation of quinone-based anticancer agents. While specific docking studies for this compound are not extensively documented, research on similar compounds has utilized molecular docking to understand their interaction with NQO1. These studies help in elucidating the structure-activity relationships and in the design of more potent analogs.

Table 3: Typical Molecular Docking Output (Hypothetical for this compound with a Target Protein)

| Parameter | Description |

|---|---|

| Binding Affinity (kcal/mol) | Predicted free energy of binding |

| Hydrogen Bonds | Identification of specific hydrogen bond donors and acceptors between the ligand and protein |

| Hydrophobic Interactions | Listing of amino acid residues involved in hydrophobic contacts with the ligand |

| Electrostatic Interactions | Description of favorable electrostatic interactions |

This table represents the typical information generated from a molecular docking study. The actual data would be specific to the protein target and the docking software used.

Computational Prediction of Redox Properties and Related Mechanisms

The quinone moiety in this compound suggests that the compound is redox-active, a property that is often linked to its biological activity. Computational methods can be employed to predict the redox properties of this molecule and to investigate the mechanisms of its redox reactions.

The redox potential of a molecule can be computationally predicted using methods based on DFT. These calculations typically involve determining the free energy change for the reduction or oxidation of the molecule. The redox potential is a key indicator of the ease with which the molecule can accept or donate electrons. For quinones, the redox potential is influenced by the nature and position of substituents on the quinone ring. The amino and methoxy groups in this compound are expected to modulate its redox properties compared to the unsubstituted 5,8-quinolinedione.

Computational studies can also elucidate the mechanisms of redox-related processes. For example, they can model the one- or two-electron reduction of the quinone to a semiquinone radical anion or a hydroquinone, respectively. These calculations can provide insights into the stability of these reduced species and the energetic barriers for their formation. Understanding these redox mechanisms at a molecular level is crucial for comprehending the compound's mode of action, particularly in biological systems where it may participate in electron transfer reactions. While general computational approaches for predicting quinone redox potentials are established, specific predictions for this compound are not readily found in the literature.

Table 4: Predicted Redox Properties (Hypothetical for this compound)

| Property | Description | Predicted Significance |

|---|---|---|

| Reduction Potential (V) | The tendency of the molecule to be reduced | A key determinant of its biological redox cycling |

| Oxidation Potential (V) | The tendency of the molecule to be oxidized | Relevant for understanding its antioxidant or pro-oxidant behavior |

Future Perspectives and Emerging Research Directions for 7 Amino 6 Methoxy 5,8 Quinolinedione Research

Development of Next-Generation Analogues with Enhanced Efficacy and Selectivity

The development of novel analogues of 7-Amino-6-methoxy-5,8-quinolinedione is a primary focus of ongoing research. The goal is to synthesize compounds with improved therapeutic profiles, specifically enhanced efficacy and greater selectivity for target cells. This involves systematic modifications to the core quinoline (B57606) scaffold.

One promising approach is the introduction of different substituents at various positions on the quinoline ring. For instance, the addition of bulky or electron-withdrawing groups can influence the compound's interaction with its biological targets, potentially leading to increased potency. The synthesis of glycoconjugates of similar quinoline derivatives has been explored to improve bioavailability and activity.

Furthermore, the exploration of bioisosteres, which are substituents or groups with similar physical or chemical properties, can lead to analogues with improved pharmacokinetic properties. By replacing certain functional groups with bioisosteric equivalents, researchers can fine-tune the compound's absorption, distribution, metabolism, and excretion (ADME) profile, leading to a more effective and safer drug candidate.

Table 1: Strategies for Developing Next-Generation Analogues

| Strategy | Rationale | Potential Outcome |

|---|---|---|

| Substituent Modification | Altering steric and electronic properties to enhance target binding. | Increased potency and efficacy. |

| Glycoconjugation | Improving bioavailability and cellular uptake. | Enhanced therapeutic index. |

| Bioisosteric Replacement | Optimizing pharmacokinetic properties (ADME). | Improved drug-likeness and safety profile. |

| Hybridization | Combining the quinoline scaffold with other pharmacophores. | Novel mechanisms of action and synergistic effects. |

Integration of Multi-Omics Approaches for Deeper Mechanistic Insights

To gain a more comprehensive understanding of the mechanism of action of this compound, researchers are increasingly turning to multi-omics approaches. nih.govmdpi.comnih.govmdpi.com This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the cellular response to the compound.

Transcriptomic analysis, for example, can reveal changes in gene expression patterns following treatment with the compound, providing clues about the signaling pathways that are affected. Proteomics can then be used to validate these findings at the protein level and identify post-translational modifications that may play a role in the compound's activity. Metabolomics, the study of small molecule metabolites, can provide insights into the metabolic pathways that are perturbed by the compound.

By integrating these different layers of information, researchers can construct detailed models of the compound's mechanism of action, identify potential biomarkers of response, and uncover novel therapeutic targets. nih.govfrontiersin.org This systems-level understanding is crucial for the rational design of next-generation analogues and the development of effective combination therapies.

Exploration of Novel Therapeutic Applications Beyond Current Scope

While the initial focus of research on this compound may have been in a specific therapeutic area, its unique chemical structure and biological activity suggest that it may have broader applications. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiparasitic, and antiviral effects. scielo.brresearchgate.net

For example, given the known antimicrobial properties of many quinoline derivatives, this compound could be investigated as a potential treatment for infectious diseases. mdpi.com Its ability to modulate cellular signaling pathways also suggests that it may have applications in the treatment of neurodegenerative diseases and other conditions characterized by aberrant cell signaling. nih.gov

The exploration of novel therapeutic applications will involve screening the compound against a wide range of biological targets and disease models. High-throughput screening technologies can be used to rapidly assess the compound's activity in a variety of assays, while in vivo studies in animal models will be necessary to validate its efficacy in a physiological context.

Table 2: Potential Novel Therapeutic Applications for Amino-quinolinediones

| Therapeutic Area | Rationale |

|---|---|

| Oncology | Many quinoline derivatives exhibit anticancer properties by targeting various mechanisms like topoisomerases and tubulin. nih.gov |

| Infectious Diseases | The quinoline scaffold is a core component of several antimalarial and antibacterial drugs. frontiersin.org |

| Neurodegenerative Diseases | Certain quinoline derivatives have shown neuroprotective effects. nih.gov |

| Inflammatory Disorders | The anti-inflammatory potential of quinoline-based compounds is an active area of research. |

Advanced Strategies for Preclinical Development and Lead Optimization

The preclinical development of this compound and its analogues will require the implementation of advanced strategies to optimize their drug-like properties and increase their chances of success in clinical trials. This includes the use of computational modeling and rational drug design to guide the synthesis of new compounds with improved properties. preprints.orgmdpi.com

Structure-activity relationship (SAR) studies will be crucial for identifying the key structural features that are responsible for the compound's biological activity. mdpi.com This information can then be used to design new analogues with enhanced potency and selectivity. In addition, computational methods can be used to predict the ADME properties of new compounds, allowing researchers to prioritize those with the most favorable pharmacokinetic profiles.

Furthermore, the development of targeted drug delivery systems can help to improve the therapeutic index of this compound by increasing its concentration at the site of action and reducing its exposure to healthy tissues. This could involve the use of nanoparticles, liposomes, or other carriers to deliver the compound specifically to diseased cells.

Q & A

Q. How should raw data from spectroscopic characterization be processed and reported?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.